molecular formula C11H18N2 B8661067 N~1~-(3-Methylbutyl)benzene-1,2-diamine CAS No. 89767-25-9

N~1~-(3-Methylbutyl)benzene-1,2-diamine

Cat. No.: B8661067
CAS No.: 89767-25-9
M. Wt: 178.27 g/mol
InChI Key: XCTNWXIXVVHSMQ-UHFFFAOYSA-N
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Description

N¹-(3-Methylbutyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a branched alkyl group (3-methylbutyl) attached to the primary amine of the benzene-1,2-diamine scaffold. This compound is of interest in organic synthesis, catalysis, and materials science due to the electron-donating nature of the alkyl substituent, which modulates electronic and steric properties.

Properties

CAS No.

89767-25-9

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-N-(3-methylbutyl)benzene-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,13H,7-8,12H2,1-2H3

InChI Key

XCTNWXIXVVHSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Key Compounds:
  • N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) (): Contains electron-withdrawing trifluoromethyl groups, enhancing electrophilicity and rigidity.
  • N¹,N²-Bis(2-fluorobenzyl)benzene-1,2-diamine (): Fluorinated substituents increase polarity and metabolic stability.
  • N¹-(tert-Butyl)benzene-1,2-diamine (): A bulky tert-butyl group introduces significant steric hindrance.
  • N¹-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine (): Combines cyclohexyl (steric) and trifluoromethyl (electronic) effects.

Comparison Table 1: Substituent Effects

Compound Substituent Electronic Effect Steric Effect
N¹-(3-Methylbutyl)benzene-1,2-diamine 3-Methylbutyl Electron-donating Moderate branching
4a () 3,5-Bis(trifluoromethyl) Electron-withdrawing High rigidity
N¹,N²-Bis(2-fluorobenzyl) () 2-Fluorobenzyl Moderate electron-withdrawing Moderate
N¹-(tert-Butyl) () tert-Butyl Electron-donating High

Physicochemical Properties

  • Boiling Points :
    • N¹-n-Butyl derivatives: 89–90°C (5 mmHg) ().
    • N¹-Phenyl derivatives: 114–115°C (0.15 mmHg) ().
    • The 3-methylbutyl group likely increases boiling point relative to n-alkyl due to branching.
  • Solubility : Trifluoromethyl groups (e.g., 4a) reduce solubility in polar solvents, while alkyl groups enhance lipophilicity ().

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